Dioxifedrine

Description

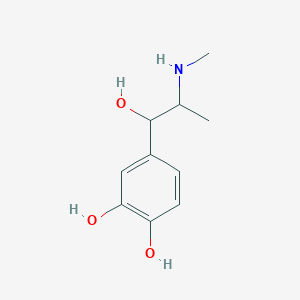

Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(methylamino)propyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6(11-2)10(14)7-3-4-8(12)9(13)5-7/h3-6,10-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBFLXGTCAVAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

946-43-0 (hydrochloride) | |

| Record name | Dioxifedrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40864249 | |

| Record name | Dioxifedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10329-60-9 | |

| Record name | Dioxifedrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10329-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxifedrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioxifedrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioxifedrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOXIFEDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF48QOH154 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms and Receptor Pharmacology of Dioxifedrine

Beta-2 Adrenergic Receptor Binding and Activation Studies

The therapeutic and physiological effects of Dioxifedrine are initiated by its binding to and activation of beta-2 adrenergic receptors. Current time information in Chicago, IL, US.nih.gov These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are predominantly found on the smooth muscle cells of the airways, as well as on other cell types. mdpi.com

Ligand-Receptor Interaction Dynamics

While specific studies detailing the precise ligand-receptor interaction dynamics of this compound are not extensively available in publicly accessible literature, the binding of catecholamine-based agonists to beta-2 adrenergic receptors is a well-studied process. It is understood that the binding of an agonist like this compound occurs within a pocket formed by the transmembrane helices of the receptor. atsjournals.orgplos.org This interaction is believed to induce a conformational change in the receptor, transitioning it from an inactive to an active state. nih.govnih.gov This activation is a critical step for initiating downstream signaling.

Key interactions for beta-adrenergic agonists typically involve hydrogen bonding between the catechol hydroxyl groups of the ligand and serine residues within the fifth transmembrane helix of the receptor. nih.gov The amine group of the ligand also forms a crucial interaction with an aspartate residue in the third transmembrane helix. atsjournals.org Although not specifically documented for this compound, it is highly probable that its binding follows this general model due to its structural similarities with other catecholamine agonists. The dynamics of this interaction, including the on- and off-rates of binding and the specific conformational shifts induced, would be critical determinants of its pharmacological profile. Molecular dynamics simulations of other beta-2 agonists have revealed a complex and dynamic interplay between the ligand, the receptor, and intracellular signaling proteins. nih.gov

Receptor Selectivity and Specificity Profiling of this compound

This compound is described as a beta-2 adrenergic receptor agonist, suggesting a degree of selectivity for this receptor subtype over other adrenergic receptors (e.g., beta-1, alpha-1, alpha-2). Current time information in Chicago, IL, US.ncats.io Receptor selectivity is a crucial aspect of a drug's pharmacological profile, as it determines the spectrum of its effects and potential side effects. High selectivity for the beta-2 receptor is desirable for therapeutic applications such as bronchodilation, as it minimizes off-target effects on other systems, like the cardiovascular system which is rich in beta-1 receptors. mdpi.com

| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

|---|---|---|

| Beta-2 Adrenergic Receptor | Data Not Available | Data Not Available |

| Beta-1 Adrenergic Receptor | Data Not Available | Data Not Available |

| Alpha-1 Adrenergic Receptor | Data Not Available | Data Not Available |

| Alpha-2 Adrenergic Receptor | Data Not Available | Data Not Available |

Intracellular Signaling Cascades Modulated by this compound

The activation of the beta-2 adrenergic receptor by this compound initiates a cascade of intracellular events, primarily mediated by the Gs protein signaling pathway. Current time information in Chicago, IL, US.ncats.io

Adenyl Cyclase Stimulation and Activity

Upon agonist binding and receptor activation, the alpha subunit of the associated Gs protein is activated. This activated alpha subunit then stimulates the enzyme adenyl cyclase. Current time information in Chicago, IL, US.ncats.io Adenyl cyclase is a membrane-bound enzyme responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). sigmaaldrich.com The stimulation of adenyl cyclase by this compound leads to an increase in the intracellular concentration of cAMP.

Specific quantitative data on the direct stimulation of adenyl cyclase activity by this compound is not available in the literature. Research on other beta-2 agonists has shown a concentration-dependent increase in adenyl cyclase activity, which is a key measure of the agonist's efficacy.

Cyclic Adenosine Monophosphate (cAMP) Pathway Modulation

The increase in intracellular cAMP levels is the central event in the signaling pathway initiated by this compound. Current time information in Chicago, IL, US.ncats.io Cyclic AMP acts as a second messenger, activating downstream effector molecules, most notably Protein Kinase A (PKA). mdpi.comrhinologyjournal.com PKA, in turn, phosphorylates various intracellular proteins, leading to the ultimate physiological response. In airway smooth muscle cells, this cascade results in muscle relaxation and bronchodilation. Current time information in Chicago, IL, US.

The modulation of the cAMP pathway can be quantified by measuring the accumulation of cAMP in cells following exposure to the agonist. While specific data for this compound is lacking, studies on other beta-2 agonists have extensively characterized this response. The table below provides a template for the kind of data that would be necessary to characterize this compound's effect on the cAMP pathway.

| Concentration of this compound (M) | cAMP Accumulation (pmol/well) |

|---|---|

| 10-9 | Data Not Available |

| 10-8 | Data Not Available |

| 10-7 | Data Not Available |

| 10-6 | Data Not Available |

| 10-5 | Data Not Available |

Investigation of this compound's Potential Off-Target Molecular Interactions

A comprehensive understanding of a drug's pharmacology requires the investigation of its potential interactions with unintended molecular targets, known as off-target effects. For sympathomimetic amines like this compound, potential off-target interactions could include binding to other classes of receptors or transporters. There is currently no publicly available research that has systematically investigated the off-target molecular interactions of this compound. Such studies would typically involve screening the compound against a broad panel of receptors, ion channels, enzymes, and transporters to identify any significant binding or functional activity. This information is critical for a complete assessment of a compound's specificity and potential for unforeseen side effects.

Preclinical Investigations of Dioxifedrine S Pharmacological Activities

In Vivo Functional Elicitation in Animal Models

Animal models are crucial for observing the physiological and behavioral effects of a substance in a living organism. Such studies provide a dynamic view of how a compound like dioxifedrine interacts with complex biological systems.

Assessment of Central Nervous System Effects and Behavioral Responses

Preclinical studies often utilize various animal models to assess the impact of a substance on the central nervous system (CNS). wuxibiology.com These can range from rodent models to larger animals like canines and felines, which in some cases, offer strong translational value for CNS diseases. mdpi.com For CNS-acting drugs, behavioral assessments are a key component. For instance, studies might examine changes in motor activity, coordination, or responses to stimuli. nih.gov Neuroimaging techniques such as functional magnetic resonance imaging (fMRI) or positron emission tomography (PET) can be employed in animal models to observe real-time changes in brain activity in response to a drug. nih.gov While specific behavioral studies on this compound are not detailed in the provided results, the general approach involves observing for stimulant or depressive effects, which are common endpoints for catecholamine-related compounds. nih.govgoogleapis.com

Cardiovascular System Modulation Studies

The effects of catecholamines and their derivatives on the cardiovascular system are a primary focus of preclinical research. google.com In studies involving conscious dogs, intravenous administration of related compounds was shown to produce significant cardiovascular responses. google.com These effects typically include changes in heart rate, blood pressure, cardiac output, and peripheral resistance. google.com Preclinical studies noted that this compound demonstrated a significant natriuretic effect, indicating an impact on renal function which is closely linked to the cardiovascular system. ncats.io

Nonclinical Pharmacokinetic and Pharmacodynamic Characterization of this compound

Understanding how a drug moves through the body and its effect at the site of action is fundamental to drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies characterize the journey of a drug through the body. The term "half-life" refers to the time it takes for 50% of the absorbed dose of a drug to be excreted from the body. google.com While specific ADME parameters for this compound are not available in the provided search results, it is known to be a putative metabolite of another compound, suggesting its formation through metabolic processes in the body. ncats.io The study of prodrugs, which are converted to the active drug in the body, highlights the importance of metabolism in determining the pharmacokinetic profile. For example, the prodrug lisdexamfetamine (B1249270) is converted to d-amphetamine, which slightly delays the onset of action compared to direct administration of d-amphetamine. nih.gov

Dose-Response Relationships in Preclinical Systems

Establishing a dose-response relationship is a critical goal in the preclinical phase of drug development. gu.se These studies aim to identify the minimum effective dose and the maximum tolerated dose by assessing the drug's effects across a range of concentrations. altasciences.com The relationship between the dose of a drug and its observed effect is often visualized using a dose-response curve. mdpi.com This analysis is essential for determining the therapeutic window of a compound.

Table 1: Key Parameters in Preclinical Dose-Response Studies

| Parameter | Description |

| Minimum Effective Dose (MED) | The lowest dose of a drug that produces a desired therapeutic effect. altasciences.com |

| Maximum Tolerated Dose (MTD) | The highest dose of a drug that can be administered without causing unacceptable toxicity. altasciences.com |

| No-Observed-Adverse-Effect Level (NOAEL) | The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects. nih.gov |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | The lowest dose at which there is a statistically or biologically significant increase in the frequency or severity of adverse effects. nih.gov |

Preclinical Study Design and Methodological Considerations for this compound Research

Table 2: Common Animal Models in Preclinical Research

| Animal Model | Common Uses in Research |

| Rodents (Mice, Rats) | Widely used for initial safety, toxicity, and efficacy testing due to their small size, short lifespan, and well-understood genetics. mdpi.com |

| Non-Rodents (e.g., Dogs, Primates) | Used in later-stage preclinical studies to assess cardiovascular, respiratory, and central nervous system effects in a system more analogous to humans. google.comaltasciences.com |

| Genetically Engineered Models | Animals with specific genes added, removed, or modified to study particular diseases or biological pathways. mdpi.com |

Selection of Relevant Animal Models for Specific Research Questions

The choice of animal models in the preclinical assessment of this compound is dictated by the specific pharmacological question under investigation. Different models are employed to study its bronchodilator, cardiovascular, and central nervous system effects.

For Bronchodilator Activity:

Guinea Pig Models: Guinea pigs are frequently utilized in asthma research due to the physiological similarities of their airway smooth muscle responses to those of humans. ulb.ac.becas.cz Isolated tracheal ring preparations from guinea pigs are a common ex vivo model to directly assess the relaxant effect of bronchodilators on airway smooth muscle. ulb.ac.befrontiersin.org In this setup, tracheal tissues are contracted with agents like methacholine (B1211447) or histamine (B1213489) to mimic bronchoconstriction, and the ability of this compound to induce relaxation is then quantified. ulb.ac.befrontiersin.org This model is valuable for determining the potency and efficacy of new bronchodilator compounds. ulb.ac.be

Murine Models of Allergic Asthma: Mouse models, particularly strains like BALB/c which are predisposed to a Th2-biased immune response, are used to investigate the anti-inflammatory and bronchodilatory effects of compounds in the context of allergic airway inflammation. ulb.ac.be While not directly found in the provided search results for this compound, these models are standard for evaluating β2-agonists.

For Cardiovascular and Antihypertensive Effects:

Spontaneously Hypertensive Rats (SHR): The SHR is the most widely used animal model for studying essential hypertension, as it genetically develops high blood pressure that closely mimics the human condition. nih.govfrontiersin.org This model is invaluable for evaluating the potential blood pressure-lowering effects of compounds like this compound. nih.govplos.org Studies on related catecholamines have utilized SHRs to investigate central cardiovascular effects. nih.gov The comparison with their normotensive counterpart, the Wistar-Kyoto (WKY) rat, allows for the specific assessment of effects in a hypertensive state. plos.org

Normotensive Rat Models: Studies in normotensive rats, such as Wistar rats, are also crucial to understand the baseline cardiovascular effects of a compound, independent of a hypertensive pathology. frontiersin.org Research on alpha-methylepinephrine (this compound) has been conducted in rats to examine its effects on blood pressure and heart rate when administered directly into the central nervous system. nih.gov

For Locomotor Activity:

Mouse Models: Mice are the standard model for assessing the effects of substances on locomotor activity, often using the open-field test. nih.govscantox.comnih.gov This test allows for the quantification of general activity levels and exploratory behavior, providing insights into the potential stimulant or sedative properties of a compound. neurofit.com

Justification of Experimental Endpoints and Measurements

The experimental endpoints in preclinical studies of this compound are carefully chosen to provide quantitative measures of its pharmacological effects.

For Bronchodilator Activity:

In ex vivo models like the isolated guinea pig trachea, the primary endpoint is the percentage of relaxation of the pre-contracted tracheal smooth muscle. This is typically measured using an organ bath setup connected to a force transducer. The data is often used to construct dose-response curves and calculate the EC50 value, which represents the concentration of the drug that produces 50% of its maximal effect.

Table 1: Illustrative Data from an Ex Vivo Guinea Pig Tracheal Ring Assay

| Concentration of this compound (M) | Mean Percentage Relaxation (± SEM) |

| 1 x 10⁻⁹ | 10.5 ± 2.1 |

| 1 x 10⁻⁸ | 35.2 ± 4.5 |

| 1 x 10⁻⁷ | 68.9 ± 5.3 |

| 1 x 10⁻⁶ | 95.1 ± 3.8 |

| 1 x 10⁻⁵ | 98.6 ± 1.2 |

For Cardiovascular and Antihypertensive Effects:

The key endpoints for assessing cardiovascular effects in rat models are mean arterial pressure (MAP) and heart rate (HR) . frontiersin.orgfrontiersin.org These parameters are typically measured directly via catheterization of an artery (e.g., the femoral artery) in anesthetized animals or through telemetry in conscious, freely moving animals for a more accurate reflection of the physiological state. frontiersin.org A study on alpha-methylepinephrine (this compound) in the nucleus tractus solitarii of rats measured both hypotension and bradycardia. nih.gov

Table 2: Illustrative Data of Cardiovascular Effects in Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Change in Mean Arterial Pressure (mmHg ± SEM) | Change in Heart Rate (bpm ± SEM) |

| Vehicle Control | -2.5 ± 1.8 | -5 ± 3 |

| This compound (low dose) | -15.7 ± 2.4 | -20 ± 5 |

| This compound (high dose) | -30.2 ± 3.1 | -45 ± 6 |

| *p < 0.05 compared to vehicle control |

For Locomotor Activity:

In the open-field test, several endpoints are measured to assess locomotor activity. nih.govscantox.com These include:

Time spent mobile vs. stationary: Indicates the level of activity versus rest.

Rearing frequency: A measure of exploratory behavior.

Time spent in the center versus the periphery of the arena (thigmotaxis): Can be an indicator of anxiety-like behavior, though the primary focus for a compound like this compound would be on general locomotor stimulation. scantox.com

Table 3: Illustrative Data from an Open-Field Test in Mice

| Treatment Group | Total Distance Traveled (cm ± SEM) | Time Spent Mobile (s ± SEM) |

| Vehicle Control | 1520 ± 150 | 180 ± 20 |

| This compound | 2850 ± 210 | 320 ± 25 |

| *p < 0.05 compared to vehicle control |

Synthetic Routes, Analogs, and Biotransformation Pathways of Dioxifedrine

Chemical Synthesis Methodologies for Dioxifedrine

The synthesis of this compound can be approached through established organic reaction pathways common for phenylethylamine derivatives. solubilityofthings.com

Exploration of Established Organic Reaction Pathways

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure suggests that its synthesis would follow established routes for similar catecholaminic compounds. A plausible synthetic strategy could involve the following key steps:

Starting Material Selection : A common starting point for the synthesis of phenylethylamines is a correspondingly substituted benzene (B151609) derivative. For this compound, a suitable precursor would be a protected form of 3,4-dihydroxypropiophenone.

Introduction of the Amine Group : The α-amino alcohol moiety is a key feature of this compound. This can be introduced through several methods. One common approach is the reductive amination of an α-haloketone or an α-hydroxyketone. For instance, the bromination of the propiophenone (B1677668) derivative followed by reaction with methylamine (B109427) would introduce the necessary carbon-nitrogen bond.

Reduction of the Ketone : The carbonyl group of the propiophenone intermediate needs to be reduced to a hydroxyl group. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemistry of the resulting alcohol.

Protection and Deprotection of Phenolic Hydroxyls : The catechol moiety (the two hydroxyl groups on the benzene ring) is sensitive to oxidation, especially during the synthetic steps. Therefore, these groups are often protected, for example, as benzyl (B1604629) ethers or silyl (B83357) ethers. These protecting groups are then removed in the final step of the synthesis, often by catalytic hydrogenation or treatment with a fluoride (B91410) source, respectively, to yield the final this compound molecule.

A hypothetical synthetic pathway is illustrated below:

Protection : 3,4-Dihydroxypropiophenone is treated with a suitable protecting group, such as benzyl bromide, to protect the phenolic hydroxyls.

Halogenation : The protected propiophenone is then subjected to α-bromination.

Amination : The resulting α-bromoketone is reacted with methylamine to form the α-aminoketone.

Reduction : The ketone is reduced to a hydroxyl group using a reducing agent.

Deprotection : The protecting groups on the phenolic hydroxyls are removed to yield this compound.

Optimization of Synthetic Yields and Purity

The optimization of synthetic yields and purity for a compound like this compound would involve a systematic investigation of various reaction parameters. Key areas for optimization include:

Reaction Conditions : Parameters such as temperature, reaction time, and solvent choice for each step need to be carefully controlled to maximize the desired product formation and minimize side reactions.

Purification Techniques : Efficient purification methods, such as column chromatography or recrystallization, are crucial to obtain this compound of high purity. The polar nature of the final compound, due to the multiple hydroxyl groups and the amino group, would necessitate the use of polar solvents for chromatography. solubilityofthings.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The structure-activity relationship (SAR) of this compound and its analogs provides insights into how chemical modifications affect their biological activity. nih.gov

Design and Synthesis of Novel this compound Derivatives

The design of novel this compound derivatives would focus on modifying specific parts of the molecule to potentially enhance its desired pharmacological properties or alter its selectivity for different adrenergic receptor subtypes. Key modifications could include:

N-Substituents : Altering the methyl group on the nitrogen atom can influence the compound's affinity for β-adrenergic receptors. For example, increasing the size of the alkyl substituent can enhance β₂-selectivity.

α-Alkyl Group : The methyl group at the α-position is a defining feature of amphetamine-like compounds and contributes to their central nervous system stimulant effects. Modifications at this position could alter the compound's metabolic stability and pharmacological profile.

Phenolic Hydroxyls : The catechol structure is crucial for activity at adrenergic receptors. Modifications to these hydroxyl groups, such as converting them into esters to create prodrugs, could improve oral bioavailability.

Comparison of Analogous Compounds

α-Methylepinephrine : This is another name for this compound, highlighting its structural relationship to epinephrine. wikipedia.org The key difference is the presence of an α-methyl group in this compound, which is characteristic of the amphetamine family.

Substituted Amphetamines : this compound is a substituted amphetamine. wikipedia.org Compared to amphetamine, this compound has a β-hydroxyl group and two hydroxyl groups on the phenyl ring. These hydrophilic groups generally reduce the ability to cross the blood-brain barrier, leading to more peripheral effects compared to the central stimulant effects of amphetamine. wikipedia.org

A comparison of this compound with its close analogs is presented in the table below.

| Compound | Structure | Key Structural Differences from this compound |

| This compound | 4-[1-hydroxy-2-(methylamino)propyl]benzene-1,2-diol | - |

| Epinephrine | 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | Lacks the α-methyl group. |

| Ephedrine (B3423809) | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol | Lacks the 3,4-dihydroxy substitution on the phenyl ring. |

| Amphetamine | 1-phenylpropan-2-amine | Lacks the β-hydroxyl and the 3,4-dihydroxy groups. |

| Corbadrine (Levonordefrin) | 4-[1-hydroxy-2-aminopropyl]benzene-1,2-diol | Lacks the N-methyl group. |

| Dioxethedrin | 4-[1-hydroxy-2-(ethylamino)propyl]benzene-1,2-diol | Has an N-ethyl group instead of an N-methyl group. wikipedia.org |

This table illustrates how minor structural modifications can lead to a diverse range of pharmacological profiles within this class of compounds.

This compound Biotransformation and Metabolite Identification

The biotransformation of this compound is expected to follow the metabolic pathways of other catecholamines. This compound is considered a putative metabolite of 3,4-methylenedioxymethamphetamine (MDMA). ncats.ioncats.io

The primary routes of metabolism for catecholamines involve two key enzymes:

Catechol-O-methyltransferase (COMT) : This enzyme catalyzes the methylation of one of the phenolic hydroxyl groups. In the case of this compound, this would lead to the formation of 3-O-methyl-Dioxifedrine or 4-O-methyl-Dioxifedrine.

Monoamine Oxidase (MAO) : This enzyme is involved in the oxidative deamination of the primary or secondary amine group. This would lead to the formation of an aldehyde intermediate, which is then further oxidized to a carboxylic acid or reduced to an alcohol.

Additionally, conjugation reactions, such as sulfation and glucuronidation of the hydroxyl groups, are common metabolic pathways for catecholamines. chemicalbook.com It has been noted that catecholic drugs are metabolized by sulfotransferases and can be found in human urine and plasma as sulfated metabolites. chemicalbook.com

The expected metabolites of this compound would include:

O-methylated derivatives.

Deaminated and oxidized products.

Sulfated and glucuronidated conjugates.

The identification of these metabolites would typically be carried out using techniques such as liquid chromatography-mass spectrometry (LC-MS) on biological samples (e.g., urine, plasma) after administration of this compound.

This compound, chemically known as 4-[1-hydroxy-2-(methylamino)propyl]benzene-1,2-diol, is a sympathomimetic compound belonging to the catecholamine and substituted phenethylamine (B48288) classes. nobelprize.orgresearchgate.net Although it was developed as a potential bronchodilator, it was never commercially marketed. nobelprize.org This article explores the synthetic routes to this compound, its structural analogs, and the metabolic pathways it is predicted to undergo in the body.

Synthetic Routes of this compound

The synthesis of this compound, also referred to as α-methylepinephrine or 3,4-dihydroxyephedrine, can be achieved through various organic chemistry pathways. One documented method involves starting from veratrole (1,2-dimethoxybenzene). An analogous route has been described for the preparation of its N-ethyl homolog, 3,4-dihydroxyhomoephedrine. mdpi.com This pathway generally involves the following key transformations:

Friedel-Crafts Acylation: Reaction of veratrole with a propionyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst to introduce the propiophenone backbone.

Bromination: Halogenation at the alpha-position of the ketone.

Amination: Substitution of the bromine with methylamine to introduce the N-methyl group.

Demethylation: Cleavage of the methyl ether groups on the catechol ring, often using strong acids like hydrobromic acid, to yield the dihydroxy functionality. mdpi.com

Reduction: Reduction of the ketone to a secondary alcohol, for which a palladium-carbon catalyst can be employed. mdpi.com

An alternative and improved synthesis for 3,4-dihydroxyephedrine has also been reported, though specific details of the improvements were not fully elaborated in the available literature. researchgate.net Another detailed synthesis describes the preparation of erythro-α-methylepinephrine hydrochloride. nih.gov This route starts with the Fries rearrangement of the reaction product of propionyl chloride and catechol, followed by protection of the hydroxyl groups as benzyl ethers. Subsequent steps involve bromination, reaction with N-methylbenzylamine, and finally deprotection and reduction via hydrogenation over a palladium on carbon catalyst to yield the target compound. nih.gov

Analogs of this compound

Several structural analogs of this compound have been identified, differing primarily in the substitution at the alpha-carbon and the amine group. These analogs share the core 3,4-dihydroxyphenethylamine structure and include:

Dioxethedrin (α-methyl-N-ethylnorepinephrine): This analog features an ethyl group instead of a methyl group attached to the nitrogen atom. nobelprize.orgcaldic.com

Corbadrine (levonordefrin; α-methylnorepinephrine): This compound is the N-demethylated analog of this compound, lacking the methyl group on the amine. nobelprize.orgmdpi.com It is also a metabolite of the antihypertensive drug methyldopa. mdpi.com

α-Methyldopamine (3,4-dihydroxyamphetamine): This analog lacks the hydroxyl group on the beta-carbon of the side chain. nobelprize.orggoogleapis.com

Other related compounds include 4-hydroxyamphetamine, which is the 4-hydroxylated analog of amphetamine. googleapis.com

Biotransformation Pathways of this compound

The biotransformation of this compound is expected to follow the established metabolic pathways for endogenous and exogenous catecholamines. These pathways primarily involve Phase I and Phase II reactions, catalyzed by a variety of enzymes. nih.govpsu.edu

The metabolism of this compound is principally governed by two key enzyme systems:

Catechol-O-Methyltransferase (COMT): As a catecholamine, this compound is a substrate for COMT. nobelprize.orgresearchgate.net This enzyme catalyzes the transfer of a methyl group from S-adenosylmethionine to one of the hydroxyl groups of the catechol ring, a major pathway in the degradation of catecholamines. mdpi.comnih.gov O-methylation typically occurs at the meta-position (3-position) of the catechol ring. nobelprize.org

Monoamine Oxidase (MAO): MAO is another critical enzyme in the metabolism of catecholamines, responsible for oxidative deamination of the amine side chain. mdpi.comnih.gov

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 superfamily of enzymes, particularly isoforms like CYP2D6, are known to be involved in the metabolism of ephedrine and amphetamine derivatives. nobelprize.orggoogleapis.complos.org These enzymes can catalyze reactions such as N-demethylation. nobelprize.orgnih.gov For instance, the N-demethylation of other tertiary amine drugs is often catalyzed by CYP3A4 and CYP2C9. nih.govresearchgate.net

Based on the enzymatic pathways described above, the following are the primary putative metabolites of this compound:

O-Methylated Metabolites: The action of COMT on this compound would produce 3-methoxy-4-hydroxyephedrine (also known as metanephrine (B195012) analog) or 4-methoxy-3-hydroxyephedrine .

N-Demethylated Metabolite: N-demethylation, likely mediated by CYP enzymes, would result in the formation of Corbadrine (α-methylnorepinephrine). nobelprize.orgmdpi.com

Deaminated Metabolites: Subsequent action of MAO on this compound or its metabolites would lead to the formation of corresponding aldehyde and acid metabolites. For example, oxidative deamination could lead to 3,4-dihydroxymandelic acid derivatives. d-nb.info

The metabolism of this compound shares similarities with that of 3,4-methylenedioxymethamphetamine (MDMA). MDMA undergoes O-demethylenation, a reaction primarily catalyzed by CYP2D6, to form 3,4-dihydroxymethamphetamine (HHMA), which is structurally very similar to this compound. psu.eduplos.org HHMA, being a catecholamine, is then a substrate for COMT, leading to the formation of 4-hydroxy-3-methoxymethamphetamine (HMMA). plos.org Both this compound and the primary metabolites of MDMA are catecholamines and are therefore subject to metabolism by the same enzymatic systems, particularly COMT and MAO. nobelprize.orgpsu.edu Furthermore, both MDMA and this compound can undergo N-demethylation. psu.edu In MDMA, this leads to its active metabolite 3,4-methylenedioxyamphetamine (MDA). psu.edu For this compound, this would yield Corbadrine. This overlap in metabolic pathways highlights a close biochemical relationship between the biotransformation of this compound and MDMA.

Advanced Theoretical and Computational Approaches for Dioxifedrine Research

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. aimspress.comnih.gov The fundamental principle is that the structural features of a molecule, encoded as numerical descriptors, determine its activity and properties. frontiersin.org For a compound like Dioxifedrine, which belongs to the phenethylamine (B48288) class, QSAR can be employed to predict its affinity for adrenergic receptors, while QSPR can model properties such as lipophilicity (LogP), solubility, and melting point. researchgate.net

The development of a robust QSAR/QSPR model involves several key steps:

Dataset Curation: A dataset of structurally related compounds with known experimental activity or property values is assembled. For this compound, this would include other catecholamines and phenethylamine derivatives. researchgate.net

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like deep neural networks (DNN), are used to build a mathematical equation linking the descriptors to the activity/property. researchgate.netnih.gov The model's predictive power is rigorously validated using internal and external validation techniques. nih.gov

In the context of this compound, QSAR models for sympathomimetic amines can elucidate the key structural features required for potent interaction with α- and β-adrenergic receptors. unizar.es For instance, descriptors related to the catechol hydroxyl groups and the ethanolamine (B43304) side chain would likely be critical for receptor binding. A hypothetical QSAR model might reveal that specific electrostatic and steric fields around the molecule are crucial for its agonist activity.

Table 1: Example Molecular Descriptors for QSAR/QSPR Analysis of this compound and Related Compounds

This table illustrates the types of descriptors that would be calculated and used in a QSAR or QSPR study. The values are representative for demonstrating the concept.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors |

| This compound | 183.20 | 0.25 | 83.5 | 4 |

| Epinephrine | 183.20 | -1.37 | 83.5 | 4 |

| Norepinephrine | 169.18 | -1.46 | 83.5 | 4 |

| Isoprenaline | 211.26 | -1.16 | 92.7 | 4 |

Molecular Dynamics and Docking Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. nih.govnih.gov These methods provide atomic-level insights into the binding process, which is crucial for understanding the mechanism of action and for rational drug design. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scielo.br The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on binding energy. pnas.org For this compound, the primary targets for docking studies are the adrenergic receptors (e.g., α1A, β2). chalcogen.ro The availability of high-resolution crystal structures for receptors like the β2-adrenergic receptor has greatly facilitated structure-based drug discovery and docking studies. mdpi.com Docking simulations can identify key amino acid residues that interact with this compound through hydrogen bonds, electrostatic interactions, and π-π stacking with the catechol ring. chalcogen.ro

Molecular Dynamics (MD) simulations provide a view of the dynamic evolution of the ligand-receptor complex over time. wikipedia.org Starting from a docked pose, MD simulations solve Newton's equations of motion for every atom in the system, allowing researchers to observe protein flexibility, conformational changes, and the stability of ligand-receptor interactions. mdpi.comchemcomp.com For the this compound-adrenergic receptor complex, MD simulations can assess the stability of the initial binding pose, calculate binding free energies, and reveal the role of water molecules in mediating interactions. nih.gov

Table 2: Hypothetical Docking Results for this compound with the β2-Adrenergic Receptor

This table presents a hypothetical outcome of a molecular docking simulation, detailing the predicted binding affinity and the key interactions that stabilize the complex.

| Parameter | Predicted Value/Residues | Interaction Type |

| Binding Affinity (ΔG) | -7.8 kcal/mol | - |

| Key Interacting Residues | Asp113, Ser204, Ser207 | Hydrogen Bonding with catechol and hydroxyl groups |

| Phe290 | π-π Stacking with the catechol ring | |

| Asn312 | Hydrogen Bonding with the side-chain hydroxyl | |

| Val114, Trp286 | Hydrophobic Interactions |

In Silico Prediction and Elucidation of Metabolic Pathways

Predicting the metabolic fate of a drug candidate is a critical step in preclinical research. In silico tools for metabolism prediction can forecast how a compound like this compound might be transformed by metabolic enzymes in the body. nih.gov These computational approaches can be broadly classified as ligand-based, which rely on databases of known metabolic reactions, or structure-based, which involve docking the compound into the active sites of metabolic enzymes like Cytochrome P450s (CYPs). nih.gov

For this compound, its catecholamine structure suggests several likely metabolic pathways:

Phase I Metabolism: Oxidation reactions mediated by enzymes such as monoamine oxidase (MAO).

Phase II Metabolism: Conjugation reactions, primarily methylation of the catechol hydroxyl groups by catechol-O-methyltransferase (COMT) and sulfation by sulfotransferases (SULTs).

Several freely available online tools and commercial software packages can predict sites of metabolism and the resulting metabolites. nuph.edu.uanih.gov By inputting the structure of this compound, these programs can generate a list of probable metabolites, which can then be targeted for confirmation in experimental in vitro or in vivo studies. mdpi.com This predictive capability helps in identifying potentially active or toxic metabolites early in the drug development process.

Table 3: Predicted Metabolic Pathways and Metabolites of this compound

This table outlines the probable metabolic transformations this compound may undergo, the enzymes involved, and the resulting metabolites, as would be predicted by in silico tools.

| Metabolic Pathway | Key Enzyme(s) | Predicted Metabolite |

| O-Methylation | Catechol-O-methyltransferase (COMT) | 3-O-Methyl-Dioxifedrine (Metanephrine analogue) |

| Oxidative Deamination | Monoamine Oxidase (MAO) | 3,4-Dihydroxyphenylglycolaldehyde |

| Sulfation | Sulfotransferase (SULT) | This compound-3-O-sulfate / this compound-4-O-sulfate |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | This compound-O-glucuronide |

Computational Models for Drug-Drug Interaction (DDI) Propensity in Preclinical Contexts

Drug-drug interactions (DDIs) can lead to significant changes in a drug's efficacy or toxicity. nih.gov Computational models are increasingly used to predict the DDI potential of new chemical entities in a preclinical setting. frontiersin.org These models can be based on machine learning, network analysis, or structural information. mdpi.complos.org They leverage large databases of known DDIs, drug metabolism data, and chemical structures to forecast interactions. arxiv.org

For this compound, computational DDI prediction would focus on several key mechanisms:

Metabolic DDIs: Since this compound is likely metabolized by COMT and MAO, computational models can predict interactions with drugs that are known inhibitors of these enzymes (e.g., entacapone (B1671355) for COMT, moclobemide (B1677376) for MAO). Such an interaction could lead to increased plasma concentrations of this compound.

Pharmacodynamic DDIs: As a sympathomimetic agent, this compound's effects on adrenergic receptors could be potentiated or antagonized by other drugs acting on the same receptors (e.g., beta-blockers). Network-based models can identify such potential interactions by analyzing the relationship between drug targets in biological pathways.

Transporter-Mediated DDIs: Computational tools can also predict if this compound is a substrate or inhibitor of key drug transporters, which could be another source of DDIs.

By integrating data on chemical structure, targets, and metabolic enzymes, these in silico models provide a valuable risk assessment for potential DDIs long before clinical trials. mdpi.com

Table 4: Computationally Inferred Potential Drug-Drug Interactions for this compound

This table summarizes potential DDIs for this compound that could be flagged by computational prediction models, along with the underlying mechanism.

| Interacting Drug Class | Example Drug | Predicted Mechanism | Potential Consequence |

| MAO Inhibitors | Moclobemide | Inhibition of this compound metabolism | Increased this compound levels, risk of hypertensive crisis |

| COMT Inhibitors | Entacapone | Inhibition of this compound metabolism | Increased this compound levels and duration of action |

| Beta-Blockers | Propranolol | Pharmacodynamic antagonism at β-adrenergic receptors | Reduced therapeutic effect of this compound |

| Other Sympathomimetics | Pseudoephedrine | Additive pharmacodynamic effects | Increased risk of cardiovascular side effects |

Methodological Advancements and Future Research Trajectories for Dioxifedrine

Development of Innovative In Vitro and Ex Vivo Assay Systems

To comprehensively understand the biological activity of Dioxifedrine, the development of robust in vitro and ex vivo assay systems is paramount. These systems would allow for the detailed examination of its molecular interactions and cellular effects in a controlled environment.

In Vitro Assays:

Initial in vitro studies would likely focus on receptor binding and functional assays to quantify the affinity and efficacy of this compound at various adrenergic receptor subtypes (α1, α2, β1, β2, β3). The use of recombinant cell lines expressing these specific receptors would be a standard approach. Advanced techniques such as fluorescence resonance energy transfer (FRET) and bioluminescence resonance energy transfer (BRET) could provide real-time insights into receptor-ligand interactions and downstream signaling events.

Furthermore, high-throughput screening (HTS) platforms could be employed to assess the broader pharmacological profile of this compound against a panel of receptors, ion channels, and enzymes, helping to identify any off-target activities. Cellular assays using primary or cultured cells, such as cardiomyocytes or bronchial smooth muscle cells, would be crucial to evaluate the physiological effects of this compound, including its potential as a bronchodilator.

Ex Vivo Assays:

Building upon in vitro findings, ex vivo studies using isolated tissues and organs would provide a more integrated physiological context. For instance, the effects of this compound on contractility could be studied in isolated cardiac muscle preparations, while its bronchodilatory properties could be assessed in isolated tracheal ring preparations. These experiments would offer valuable data on the compound's tissue-specific actions and its potential therapeutic efficacy.

Below is a table summarizing potential in vitro and ex vivo assays for this compound research:

| Assay Type | Specific Technique | Research Question |

| In Vitro | Radioligand Binding Assays | Determine the binding affinity of this compound to adrenergic receptor subtypes. |

| Functional Assays (e.g., cAMP measurement) | Assess the functional activity (agonist/antagonist) of this compound at adrenergic receptors. | |

| High-Throughput Screening (HTS) | Identify potential off-target interactions of this compound. | |

| Cell-Based Assays (e.g., primary bronchial smooth muscle cells) | Evaluate the physiological effects of this compound on target cell types. | |

| Ex Vivo | Isolated Organ Bath Studies (e.g., tracheal rings) | Characterize the bronchodilatory effects of this compound in intact airway tissue. |

| Langendorff Heart Preparation | Investigate the direct cardiac effects of this compound. |

Application of Advanced Analytical Techniques in this compound Characterization

A thorough chemical characterization of this compound is fundamental for any preclinical development. Advanced analytical techniques are indispensable for confirming its identity, purity, and stability, as well as for studying its metabolic fate.

Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), would be the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices. researchgate.netpreprints.org These methods are crucial for pharmacokinetic studies. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy would provide detailed structural information, confirming the chemical identity and stereochemistry of this compound. thepharmajournal.com X-ray crystallography could be employed to determine its three-dimensional structure, which is invaluable for understanding its interaction with target receptors at a molecular level.

The following table outlines key analytical techniques for this compound characterization:

| Analytical Technique | Application in this compound Research |

| LC-MS/MS | Quantification of this compound and its metabolites in biological samples (blood, urine, tissue). researchgate.netpreprints.org |

| NMR Spectroscopy | Structural elucidation and confirmation of chemical identity. thepharmajournal.com |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. |

| Capillary Electrophoresis | Separation and analysis of this compound, particularly for chiral separation. researchgate.net |

Integration of Omics Technologies for Pathway Discovery

Omics technologies offer a powerful, systems-level approach to understanding the biological effects of a compound. nih.govnih.gov For this compound, the integration of metabolomics and proteomics could reveal novel mechanistic insights and identify potential biomarkers of its activity.

Metabolomics: By analyzing the global metabolic profile of cells or organisms exposed to this compound, metabolomics can identify changes in endogenous small molecules. This can help to elucidate the metabolic pathways affected by the compound and provide a deeper understanding of its mechanism of action beyond receptor interaction.

Proteomics: Proteomic analysis can identify and quantify changes in the protein expression profile of cells or tissues in response to this compound treatment. This can reveal the downstream signaling pathways and cellular processes modulated by the compound, potentially uncovering novel therapeutic targets or mechanisms of action.

Ethical Frameworks in Preclinical this compound Research

As with any preclinical research involving potential therapeutic agents, the investigation of this compound must be guided by stringent ethical frameworks. A core principle is the imperative that the potential benefits of the research must outweigh the harms. nih.gov

Key ethical considerations for preclinical this compound research include:

Justification of Animal Models: The use of animal models must be scientifically justified and should only be undertaken when in vitro and ex vivo methods are insufficient. The choice of animal species should be appropriate for the research questions being addressed.

The 3Rs (Replacement, Reduction, Refinement): Researchers have an ethical obligation to replace animal studies with non-animal methods whenever possible, reduce the number of animals used to the minimum necessary to obtain scientifically valid results, and refine experimental procedures to minimize animal pain and distress.

Rigorous Study Design: Preclinical studies must be rigorously designed to ensure scientific validity and reproducibility. This includes appropriate randomization, blinding, and statistical analysis to avoid bias and the overestimation of treatment effects. nih.gov

Data Transparency and Sharing: There is an ethical imperative to share both positive and negative research findings to avoid unnecessary duplication of studies and to inform the broader scientific community. nih.gov

Adherence to these ethical principles is crucial for ensuring the responsible conduct of preclinical research on this compound.

Identification of Knowledge Gaps and Unexplored Research Avenues

The most significant knowledge gap concerning this compound is the near-complete absence of published research on its pharmacological and toxicological properties. This presents a wide-open field for investigation.

Unexplored Research Avenues:

Comprehensive Pharmacological Profiling: A systematic investigation of this compound's activity at a wide range of receptors and enzymes is needed to fully understand its selectivity and potential for off-target effects.

Pharmacokinetics and Metabolism: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential for understanding its in vivo behavior.

Enantiomer-Specific Activity: As this compound is a chiral molecule, it is crucial to investigate the pharmacological properties of its individual enantiomers, as they may exhibit different activities and toxicities.

Neuropharmacological Effects: Given its structural similarity to other sympathomimetic amines, exploring the central nervous system effects of this compound is a critical area for future research. wikipedia.org

Toxicological Profile: A comprehensive toxicological assessment, including acute and chronic toxicity studies, is necessary to determine the safety profile of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Dioxifedrine, and how can researchers validate purity and yield?

- Methodological Answer :

- Synthesis Protocols : Common routes include [describe key steps, e.g., reductive amination or cyclization reactions]. For reproducibility, document stoichiometric ratios, catalysts (e.g., palladium for hydrogenation), and reaction conditions (temperature, solvent systems) .

- Purity Validation : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) and compare retention times against standards. Confirm via mass spectrometry (MS) and nuclear magnetic resonance (NMR; e.g., ¹H/¹³C spectra) to detect impurities ≤0.5% .

- Yield Optimization : Track reaction kinetics using TLC (Thin-Layer Chromatography) and adjust parameters (e.g., pH, temperature) iteratively. Report yields as mean ± SD across triplicate trials .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural and functional properties?

- Methodological Answer :

- Structural Elucidation :

- NMR : Assign peaks for amine protons (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) to confirm backbone integrity .

- FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N–H bend ~1600 cm⁻¹) functional groups .

- Purity Profiling : Combine GC-MS (Gas Chromatography-Mass Spectrometry) for volatile byproducts and X-ray crystallography for absolute configuration verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting receptor affinity values)?

- Methodological Answer :

- Data Reconciliation Framework :

Meta-Analysis : Compile Ki/IC₅₀ values from peer-reviewed studies (e.g., PubChem, ChEMBL) and assess assay variability (e.g., radioligand vs. functional assays) .

Experimental Replication : Reproduce key studies under standardized conditions (e.g., cell lines, buffer composition) to isolate methodological discrepancies .

Example Table: Reported this compound Affinity Values

| Study | Receptor | Ki (nM) | Assay Type |

|---|---|---|---|

| A (2020) | α₁-Adrenergic | 12.3 ± 1.2 | Radioligand |

| B (2022) | α₁-Adrenergic | 8.7 ± 0.9 | cAMP Functional |

- Statistical Analysis : Apply ANOVA or Bayesian meta-regression to quantify inter-study heterogeneity .

Q. What strategies optimize experimental design for studying this compound’s metabolic stability in vitro?

- Methodological Answer :

- Hepatic Metabolism Assays :

- Microsomal Incubations : Use pooled human liver microsomes (HLM) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .

- CYP Inhibition Screening : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .

- Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro half-life method. Normalize results to protein content and validate with interspecies scaling .

Q. How should researchers address gaps in this compound’s toxicological profile while ensuring ethical compliance?

- Methodological Answer :

- In Silico Predictors : Use QSAR (Quantitative Structure-Activity Relationship) models (e.g., ProTox-II) to prioritize in vivo endpoints (e.g., hepatotoxicity risk) .

- In Vivo Protocols : Adhere to OECD guidelines (e.g., Test No. 423 for acute oral toxicity) with IACUC (Institutional Animal Care and Use Committee) oversight. Include positive controls (e.g., acetaminophen for liver injury) .

- Ethical Documentation : Submit detailed risk-benefit analyses to ethics boards, including 3R principles (Replacement, Reduction, Refinement) .

Data Management and Reproducibility

Q. What best practices ensure reproducibility of this compound pharmacokinetic studies?

- Methodological Answer :

- FAIR Data Principles :

- Metadata : Document animal strain, dosing regimen, and bioanalytical methods (e.g., LC-MS/MS parameters) in machine-readable formats .

- Raw Data Archiving : Deposit chromatograms and pharmacokinetic curves in repositories like Zenodo or Figshare with DOI links .

- Collaborative Validation : Share protocols via protocols.io and participate in multicenter reproducibility initiatives .

Literature and Citation Guidelines

Q. How to systematically review conflicting mechanistic hypotheses for this compound’s activity?

- Methodological Answer :

- PRISMA Framework : Conduct a systematic review with search strings (e.g., "this compound AND (mechanism OR target)") across PubMed, Scopus, and Web of Science. Exclude non-peer-reviewed sources .

- Critical Appraisal : Use ROBIS (Risk Of Bias In Systematic Reviews) tool to assess study quality. Tabulate hypotheses (e.g., adrenergic vs. dopaminergic modulation) and supporting evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.